molecular formula C7H6ClN B12963282 2-Chloro-4-vinylpyridine

2-Chloro-4-vinylpyridine

Cat. No.: B12963282
M. Wt: 139.58 g/mol
InChI Key: OXEIJLUTWDDJCK-UHFFFAOYSA-N
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Description

2-Chloro-4-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a vinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-vinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with vinyllithium, followed by aromatization of the resultant adduct . Another method includes the dehydration of an alcohol to form the vinyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Scientific Research Applications

2-Chloro-4-vinylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-vinylpyridine primarily involves its reactivity with nucleophiles. The vinyl group acts as an electrophilic site, allowing nucleophiles to add across the double bond. The chlorine atom can also be displaced by nucleophiles, leading to further functionalization of the pyridine ring .

Properties

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

2-chloro-4-ethenylpyridine

InChI

InChI=1S/C7H6ClN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2

InChI Key

OXEIJLUTWDDJCK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC=C1)Cl

Origin of Product

United States

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